Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)-
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Overview
Description
Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- is a complex organic compound characterized by its bicyclo[2.2.2]octane structure. This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclic system with a ketone functional group. The bicyclo[2.2.2]octane framework is a common motif in organic chemistry, often used in the synthesis of various natural products and pharmaceuticals.
Preparation Methods
The synthesis of Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- typically involves several steps. One common method includes the Diels-Alder reaction, which forms the bicyclo[2.2.2]octane skeleton. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to yield the desired bicyclic structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The bicyclo[2.2.2]octane framework is found in various pharmaceuticals, making this compound valuable for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1(or 4)-methyl-4(or 1)-(1-methylethyl)bicyclo(2.2.2)oct-5-en-2-yl)- involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]oct-5-en-2-one and 1-methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone . These compounds share the bicyclic framework but differ in their functional groups and substituents, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
69882-09-3 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(1-methyl-4-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(2)14-7-5-13(4,6-8-14)12(9-14)11(3)15/h5,7,10,12H,6,8-9H2,1-4H3 |
InChI Key |
FPUZVGQCOIRCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C(C2)C(=O)C)C |
Origin of Product |
United States |
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